molecular formula C15H16N2O2 B14479166 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- CAS No. 70241-08-6

2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-

Cat. No.: B14479166
CAS No.: 70241-08-6
M. Wt: 256.30 g/mol
InChI Key: STRMUMWDCFPJNO-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- is a heterocyclic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrrolidinedione ring fused with an isoquinoline moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- can be achieved through various methods. One common approach involves the nucleophilic substitution of furanones with amines . Another method includes the heterocyclization of Schiff bases with maleic anhydride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of pyrrolidinedione derivatives often involves the catalytic reduction of succinimide or the reaction of maleic anhydride with ammonia in the presence of catalysts . These methods are scalable and can produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrrolidinediones and isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its anticonvulsant or antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]- apart is its unique combination of the pyrrolidinedione and isoquinoline moieties, which endows it with a broad spectrum of biological activities and makes it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

70241-08-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H16N2O2/c18-14-5-6-15(19)17(14)10-8-13-12-4-2-1-3-11(12)7-9-16-13/h1-4H,5-10H2

InChI Key

STRMUMWDCFPJNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC2=NCCC3=CC=CC=C32

Origin of Product

United States

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